molecular formula C13H15NO4 B13492978 2-Acetamido-5-oxo-5-phenylpentanoic acid CAS No. 2545-56-4

2-Acetamido-5-oxo-5-phenylpentanoic acid

Cat. No.: B13492978
CAS No.: 2545-56-4
M. Wt: 249.26 g/mol
InChI Key: HYMHQWHWVZXOKO-UHFFFAOYSA-N
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Description

2-Acetamido-5-oxo-5-phenylpentanoic acid is a chemical compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes an acetamido group, a phenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-oxo-5-phenylpentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 5-oxo-5-phenylpentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-oxo-5-phenylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Acetamido-5-oxo-5-phenylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-oxo-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-5-phenylpentanoic acid: This compound shares a similar structure but lacks the acetamido group.

    5-Phenylpentanoic acid: Similar in structure but without the keto and acetamido groups.

    2-Acetamido-5-oxo-6-heptenoic acid: Contains an additional double bond in the carbon chain.

Uniqueness

2-Acetamido-5-oxo-5-phenylpentanoic acid is unique due to the presence of both the acetamido and keto groups, which confer distinct reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

2545-56-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-acetamido-5-oxo-5-phenylpentanoic acid

InChI

InChI=1S/C13H15NO4/c1-9(15)14-11(13(17)18)7-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)

InChI Key

HYMHQWHWVZXOKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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